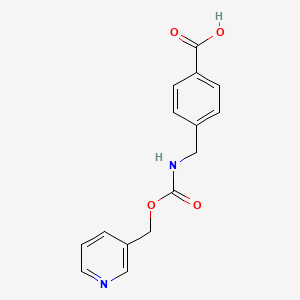

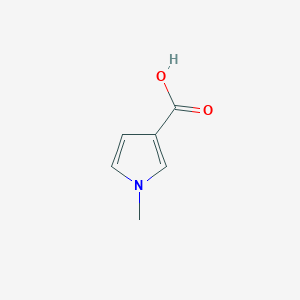

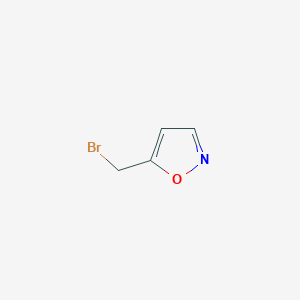

![molecular formula C12H9N B1312658 3H-Benzo[e]indole CAS No. 232-84-8](/img/structure/B1312658.png)

3H-Benzo[e]indole

概要

説明

3H-Benzo[e]indole is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an indole structure. This compound is notable for its presence in various natural products and synthetic materials, making it a significant subject of study in organic chemistry and related fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Benzo[e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines react with aldehydes or ketones in the presence of an acid catalyst to form the indole ring system.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon are used in hydrogenation reactions to facilitate the formation of the indole structure. Additionally, high-pressure and high-temperature conditions are sometimes applied to optimize the reaction rates and product purity.

化学反応の分析

Types of Reactions: 3H-Benzo[e]indole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, where halogens, nitro groups, or alkyl groups are introduced into the indole ring using reagents like halogens, nitrating agents, or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkyl halides (methyl iodide).

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Halogenated, nitrated, or alkylated indole derivatives.

科学的研究の応用

3H-Benzo[e]indole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 3H-Benzo[e]indole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, these compounds may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application.

類似化合物との比較

3H-Benzo[e]indole is unique compared to other indole derivatives due to its specific ring structure and electronic properties. Similar compounds include:

Indole: A simpler structure with a single benzene ring fused to a pyrrole ring.

Carbazole: Contains a fused tricyclic structure with two benzene rings and a pyrrole ring.

Quinoline: Features a benzene ring fused to a pyridine ring.

Each of these compounds has distinct chemical properties and applications, but this compound stands out for its specific reactivity and potential in various scientific fields.

特性

IUPAC Name |

3H-benzo[e]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGIYXGLGIECNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462924 | |

| Record name | 3H-Benz[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232-84-8 | |

| Record name | 3H-Benz[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the introduction of a formyl group at the 1-position of 6,7,8,9-tetrahydro-N,N-di-n-propyl-3H-benz[e]indol-8-amine impact its pharmacological profile?

A1: Introducing a formyl group at the 1-position shifts the pharmacological profile from a mixed D2/5-HT1A agonist to a selective 5-HT1A agonist. [] This modification significantly enhances selectivity for the 5-HT1A receptor.

Q2: What is the impact of the C7 methoxy substituent on the functional reactivity and biological properties of CBI-based analogs of CC-1065 and the duocarmycins?

A2: The C7 methoxy substituent has a surprisingly modest effect on solvolysis rate, accelerating it by only 1.2-1.06x. This suggests that the rate-determining step in DNA alkylation is not C4 carbonyl protonation but rather nucleophilic attack on the activated cyclopropane. [] While the impact on natural enantiomers is minimal, the C7 methoxy group enhances the effectiveness of unnatural enantiomers by 4-40x, making their potency comparable to MCBI natural enantiomers. This effect is attributed to improved stabilization of the inherently reversible DNA alkylation reaction. []

Q3: How do substituents on the 8-amino nitrogen of the 6,7,8,9-tetrahydro-3H-benz[e]indole ring system affect serotonin receptor binding and pharmacology?

A3: Modifications to the 8-amino nitrogen, particularly with various dialkylamino groups, significantly influence binding affinity for 5-HT1A, dopamine D-2, dopamine D-3, 5-HT1D alpha, and 5-HT1D beta receptors. [] These modifications impact both in vitro binding and in vivo effects, including changes in brain levels of 5-HTP and DOPA.

Q4: What structural features within carboxyarylindoles contribute to optimal anti-inflammatory activity?

A4: Optimal anti-inflammatory activity in carboxyarylindoles requires a central pyrrole nucleus with a 3-carboxy-4-hydroxyphenyl moiety directly attached to the nitrogen. [] Additionally, a 2-phenyl group with a low-electronegativity substituent, the absence of a 3-position substituent, and a lipophilic, quasi-planar system fused across the 4,5 positions (minimizing steric interaction with the N-phenyl group) are crucial for activity. []

Q5: How do structural modifications in the aromatic system of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indoles influence their effects on serotonin and dopamine receptor subtypes?

A5: Substitutions at the 1-, 3-, and 4-positions of 8-amino-6,7,8,9-tetrahydro-3H-benz[e]indoles significantly impact their affinity for 5-HT1A, 5-HT1D alpha, 5-HT1D beta, D2, and D3 receptors. [] These modifications also influence their in vivo agonist activity in 5-HTP and DOPA accumulation assays.

Q6: How do polyamide-seco-CBI conjugates interact with DNA, and what are the implications for gene regulation and potential therapeutic applications?

A7: Polyamide-seco-CBI conjugates utilize the sequence-specific DNA-binding properties of polyamides and the alkylating ability of seco-CBI (1-(chloromethyl)-5-hydroxy-1,2-dihydro-3H-benz[e]indole). [, , ] These conjugates bind to the minor groove of DNA at specific sequences determined by the polyamide moiety. The seco-CBI component then alkylates a nearby adenine base, leading to DNA damage and potential inhibition of gene expression. [] This targeted DNA alkylation makes these conjugates attractive candidates for anti-cancer and antiviral therapies.

Q7: What is the mechanism of action of 1-CBI in inhibiting SV40 DNA replication?

A8: 1-CBI, a conjugate of a polyamide and seco-CBI, demonstrates sequence-specific alkylation of SV40 DNA, leading to the inhibition of viral DNA replication in infected cells. [] Pretreatment of SV40 virions with 1-CBI significantly enhances its inhibitory effect compared to direct treatment of infected cells. []

Q8: How does the tandem-hairpin motif of pyrrole-imidazole polyamide seco-CBI conjugates affect their interaction with human telomere repeat sequences and cellular activity?

A9: Tandem-hairpin pyrrole-imidazole polyamide seco-CBI conjugates exhibit remarkably high sequence selectivity for human telomere repeat sequences, alkylating the target sequence with no observed mismatch alkylation. [] Despite their ability to induce apoptosis through DNA damage, these conjugates show low cytotoxicity compared to their hairpin counterparts. []

Q9: What is a key synthetic route for creating 3H-Benz[e]indole derivatives with various substituents?

A10: One effective method involves a divergent diazo approach using 1,3-diketones and alkyl 2-diazo-3-oxo-3-(2H-azirin-2-yl)propanoates. [] This reaction, catalyzed by Co(acac)3 or Ni(acac)2, yields alkyl 3-(1H-pyrrol-2-yl)-2-diazo-3-oxopropanoates. Subsequent Wolff rearrangement and 6π-cyclization lead to the formation of the desired 3H-Benz[e]indole derivatives. []

Q10: How can glutaconic esters be utilized in the synthesis of 3H-Benz[e]indole and its derivatives?

A11: Glutaconic esters containing a 2-naphthylamino moiety and a carbethoxy group at the 4-position can undergo thermal decomposition to yield 1-carbethoxy-3H-benz[e]indole derivatives. [] Alkaline hydrolysis of these intermediates then provides the corresponding 3H-benz[e]indoles. []

Q11: What is a novel approach for synthesizing 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles?

A12: A new method utilizes Martius Yellow as the starting material. [] Key steps involve regioselective iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation reactions to efficiently produce the target 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles. []

Q12: How can iodocyclization be employed to synthesize polysubstituted 3H-Benzo[e]indoles?

A13: Iodocyclization serves as a key step in constructing the 3H-Benzo[e]indole core. [] This approach enables the introduction of various substituents onto the this compound scaffold, providing access to diverse analogs.

Q14: What is the significance of [, ] sigmatropic rearrangements in the synthesis of 1H-benz[g]indoles and 3H-benz[e]indoles?

A14: [, ] sigmatropic rearrangements offer a way to achieve specific ortho-substitution of polycyclic aromatic amines. [] This approach has been successfully employed in the methylation of naphthylamines and the synthesis of both 1H-benz[g]indoles and 3H-benz[e]indoles. []

Q14: What challenges are associated with the stability and formulation of 3H-Benz[e]indole derivatives, and what strategies can be employed to overcome them?

A14: While specific stability challenges are not extensively discussed in the provided papers, 3H-Benz[e]indole derivatives, like many drug-like molecules, can encounter stability issues under various conditions (temperature, pH, light exposure). Formulation strategies, such as the use of excipients, encapsulation techniques, and appropriate packaging, can enhance stability, solubility, and bioavailability.

Q15: How is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) used to analyze fishmeal volatile organic compounds (VOCs)?

A16: This analytical technique is used to identify and quantify VOCs in fishmeal, providing insights into freshness and spoilage. [] The HS-SPME method extracts volatile compounds from the headspace above the fishmeal sample. These compounds are then separated and identified by GC-MS.

Q16: What role does partial least squares discriminant analysis (PLS-DA) play in the analysis of fishmeal VOC data?

A17: PLS-DA is a statistical method used to discriminate between different groups of samples based on their VOC profiles. In the context of fishmeal analysis, PLS-DA can differentiate between domestic and imported fishmeal [] and classify fishmeal samples based on their freshness levels. []

Q17: How can computational chemistry and modeling contribute to the understanding and development of 3H-Benz[e]indole derivatives as therapeutic agents?

A17: Computational methods can be invaluable for:* Molecular modeling: Visualizing 3D structures, studying conformational changes, and investigating interactions with biological targets (e.g., docking simulations with receptors).* QSAR (Quantitative Structure-Activity Relationship) modeling: Developing predictive models to establish relationships between structural features and biological activities. These models can guide the design of new analogs with improved potency or selectivity.

Q18: How do Py-Im polyamide-seco-CBI conjugates demonstrate cooperative interaction with other DNA-binding molecules like Distamycin A?

A19: Simultaneous treatment with conjugate 1 (a Py-Im polyamide-seco-CBI conjugate) and Distamycin A leads to synergistic DNA alkylation at a specific 11-bp sequence. [] This suggests a cooperative binding mechanism where both molecules interact with DNA, enhancing the alkylation efficiency of the conjugate. This approach highlights a strategy for achieving extended DNA sequence recognition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

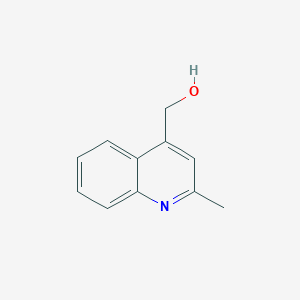

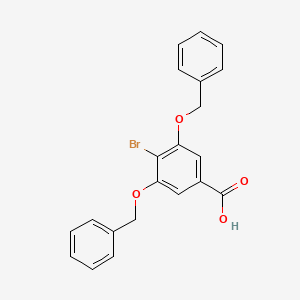

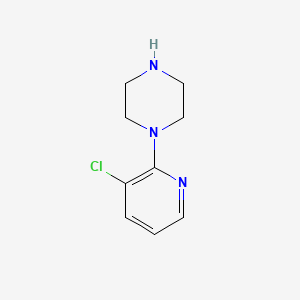

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)

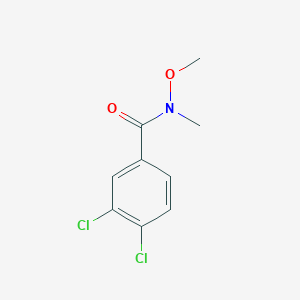

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B1312596.png)